molecular formula C20H31N3O7 B12623268 (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate

(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate

Cat. No.: B12623268
M. Wt: 425.5 g/mol
InChI Key: HEOVIVQXDPCGKT-INIZCTEOSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a butanoyl group, and a dioxopyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .

Biology

In biological research, the compound is employed in the study of enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

In the medical field, (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate is investigated for its potential therapeutic applications, including drug delivery systems and targeted therapies .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl))

Uniqueness

Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate stands out due to its specific structural features, such as the combination of a piperidine ring and a butanoyl group

Properties

Molecular Formula

C20H31N3O7

Molecular Weight

425.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H31N3O7/c1-12(2)16(21-19(28)29-20(3,4)5)17(26)22-10-8-13(9-11-22)18(27)30-23-14(24)6-7-15(23)25/h12-13,16H,6-11H2,1-5H3,(H,21,28)/t16-/m0/s1

InChI Key

HEOVIVQXDPCGKT-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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